molecular formula C17H18ClN3O3 B2842684 N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1795302-51-0

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2842684
CAS No.: 1795302-51-0
M. Wt: 347.8
InChI Key: VCBOWMSLGRPPFX-UHFFFAOYSA-N
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Description

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(pyridin-3-yl)oxalamide is a synthetic oxalamide derivative supplied for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Oxalamide compounds are of significant interest in scientific research due to their potential as flavor modifiers. Structural analogs of this compound, such as those featuring pyridin-2-yl ethyl groups, have been identified as potent savory, umami taste enhancers and sweet flavor modifiers in comestible products . These related compounds have received GRAS (Generally Recognized As Safe) status for use as flavoring ingredients in foods and beverages, indicating a well-established safety profile for specific applications . Furthermore, other acyclic amide compounds have been investigated for their bioactivity as cannabinoid-1 receptor (CB1R) inverse agonists . Research into these analogs suggests potential value in metabolic studies . The presence of both a chlorophenyl and a pyridinyl group in its structure makes this oxalamide a valuable scaffold for probing biological pathways and developing new chemical entities. Researchers can utilize this compound to explore its specific binding affinity, sensory properties, and metabolic stability.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-17(24-2,12-5-3-6-13(18)9-12)11-20-15(22)16(23)21-14-7-4-8-19-10-14/h3-10H,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBOWMSLGRPPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CN=CC=C1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives are widely explored due to their modular synthesis and tunable properties. Below is a detailed comparison with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name (ID/Reference) Key Structural Features Metabolic Stability & Safety Data
Target Compound N1-(2-(3-Chlorophenyl)-2-Methoxypropyl)-N2-(Pyridin-3-yl)Oxalamide No direct data in evidence. Inferred properties based on analogs: higher lipophilicity (Cl substituent) may slow hydrolysis vs. methoxy analogs.
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (No. 1768) N1: 2,4-Dimethoxybenzyl; N2: Pyridin-2-yl-ethyl - NOEL : 100 mg/kg/day (rat).
- Rapid metabolism in hepatocytes; no amide hydrolysis products detected.
N1-(2-Methoxy-4-Methylbenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (No. 3769) N1: 2-Methoxy-4-methylbenzyl; N2: Pyridin-2-yl-ethyl Safety data not provided. Structural similarity to No. 1768 suggests comparable metabolic pathways.
N1-(3-Hydroxypropyl)-N2-(3-Oxo-Hexahydropyrido Quinolin-9-yl)Oxalamide N1: Hydroxypropyl; N2: Complex bicyclic heteroaromatic No safety data. Polar hydroxypropyl group may enhance solubility vs. aromatic N1 substituents.
N1-(4-Chloro-3-(Trifluoromethyl)Phenyl)-N2-(Fluoro-Aryl)Oxalamide (1c) N1: 4-Chloro-3-(CF3)phenyl; N2: Fluoro-aryl - 19F NMR : δ -61.6 ppm (CF3).
- High thermal stability (Mp 260–262°C).

Key Findings from Comparative Analysis

Substituent Effects on Metabolism: Methoxy and methyl groups (e.g., No. 1768, No. 3769) enhance metabolic stability via steric hindrance, limiting amide hydrolysis .

Safety Profiles: NOEL values for methoxy-substituted oxalamides (e.g., 100 mg/kg/day for No. 1768) indicate low toxicity at typical exposure levels . Chlorinated analogs (e.g., 1c ) may exhibit higher bioaccumulation risks due to halogenated aromatic systems, though direct data for the target compound are lacking.

Structural Flexibility: Pyridin-3-yl vs. Pyridin-2-yl: The 3-pyridyl group in the target compound may alter binding specificity in biological systems compared to 2-pyridyl analogs (e.g., No. 3769) . Propyl vs. Ethyl Chains: The methoxypropyl chain in the target compound could enhance conformational flexibility vs. rigid benzyl groups in No. 1768 .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(pyridin-3-yl)oxalamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized intermediates. For example:

  • Step 1 : Activation of oxalyl chloride with substituted amines (e.g., 2-(3-chlorophenyl)-2-methoxypropylamine and pyridin-3-ylamine) under anhydrous conditions at 0–5°C to form the oxalamide backbone.
  • Step 2 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product.
  • Critical Parameters : Temperature control during coupling (<10°C), solvent choice (e.g., dichloromethane for improved solubility), and stoichiometric ratios (1:1.2 amine:oxalyl chloride) to minimize side products like over-alkylated derivatives .

Q. How can structural characterization of this compound be performed to confirm its purity and molecular configuration?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.2–3.4 ppm, pyridinyl protons as aromatic multiplet signals) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]+^+ at m/z ~415.12 for C19_{19}H20_{20}ClN3_3O3_3).
  • X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the 3-chlorophenyl and pyridinyl groups .

Q. What databases or resources provide reliable physicochemical data (e.g., solubility, logP) for this compound?

  • Methodological Answer :

  • PubChem : Provides computed properties (e.g., logP ~2.8, topological polar surface area ~85 Ų) derived via quantitative structure-activity relationship (QSAR) models .
  • Experimental Validation : Use shake-flask methods for solubility (e.g., in DMSO: >50 mg/mL; aqueous buffers: <0.1 mg/mL) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip and measure binding kinetics (KD_D, kon_{on}/koff_{off}) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish between enthalpic (e.g., hydrogen bonding) and entropic (hydrophobic) interactions .
  • Molecular Dynamics Simulations : Model docking poses using software like AutoDock Vina to predict binding modes and guide mutagenesis studies .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times (e.g., 48 vs. 72 hours), and solvent controls (DMSO ≤0.1% v/v).
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or trends influenced by experimental variables .
  • Proteomic Profiling : Use LC-MS/MS to verify target engagement in cellular lysates and rule off-target effects .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

  • Methodological Answer :

  • In Vitro Liver Microsomes : Incubate with human or rodent microsomes (1 mg/mL protein) and NADPH cofactor. Monitor parent compound depletion via LC-MS over 60 minutes (t1/2_{1/2} calculation) .
  • CYP450 Inhibition Assays : Test against CYP3A4, 2D6, etc., using fluorescent substrates (e.g., Vivid® kits) to assess potential drug-drug interactions .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability (%F), blood-brain barrier penetration (logBB), and CYP450 substrate likelihood .
  • Free-Energy Perturbation (FEP) : Simulate binding free energy changes to optimize substituents for improved target affinity .

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